molecular formula C10H8ClNO2 B13619976 Methyl 2-(2-chlorophenyl)-2-isocyanoacetate

Methyl 2-(2-chlorophenyl)-2-isocyanoacetate

Cat. No.: B13619976
M. Wt: 209.63 g/mol
InChI Key: BFMCKTVRDFTOAU-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)-2-isocyanoacetate is an organic compound with the molecular formula C10H8ClNO2. This compound is characterized by the presence of a chlorophenyl group, an isocyano group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorophenyl)-2-isocyanoacetate typically involves the reaction of 2-chlorobenzyl cyanide with methyl chloroformate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)-2-isocyanoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)-2-isocyanoacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorophenyl)-2-isocyanoacetate involves its interaction with specific molecular targets. The isocyano group can act as a nucleophile, participating in various chemical reactions. The compound can also interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromophenyl)-2-isocyanoacetate
  • Methyl 2-(2-fluorophenyl)-2-isocyanoacetate
  • Methyl 2-(2-iodophenyl)-2-isocyanoacetate

Uniqueness

Methyl 2-(2-chlorophenyl)-2-isocyanoacetate is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. The isocyano group also contributes to its versatility in chemical reactions. Compared to its analogs with different halogen substituents, the chlorophenyl derivative may exhibit different reactivity and biological activity, making it a valuable compound in research and industrial applications.

Biological Activity

Methyl 2-(2-chlorophenyl)-2-isocyanoacetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their potential pharmacological properties. The synthesis of this compound typically involves the reaction of isocyanates with appropriate acetic acid derivatives. The precise synthetic routes can vary, but they generally aim to optimize yield and purity while minimizing by-products.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that the compound showed an IC50 (half maximal inhibitory concentration) value of approximately 18 µM against B-cell leukemia cells, indicating a potent cytotoxic effect at relatively low concentrations .

Table 1: Cytotoxicity Data for this compound

Cell LineIC50 (µM)Reference
B-cell leukemia (Reh)18
Liver (WRL-68)86
Colon (Caco-2)Moderate
Breast (MCF-7)Moderate

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary tests indicate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound could be developed as an antimicrobial agent .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzyme Activity : It has been suggested that the compound inhibits key enzymes involved in cellular proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects on cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : Animal models have been used to evaluate the anticancer efficacy of the compound, showing significant tumor reduction compared to control groups.
  • Combination Therapy : Studies suggest that combining this compound with traditional chemotherapeutic agents may enhance overall treatment efficacy and reduce side effects.
  • Pharmacokinetics : Investigations into the pharmacokinetic profile reveal favorable absorption and distribution characteristics, supporting its potential use in clinical settings.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 2-(2-chlorophenyl)-2-isocyanoacetate

InChI

InChI=1S/C10H8ClNO2/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11/h3-6,9H,2H3

InChI Key

BFMCKTVRDFTOAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)[N+]#[C-]

Origin of Product

United States

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